2-Hexadecanol
Overview
Description
Synthesis Analysis
The synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids presents a foundation for understanding the chemical pathways to derive 2-Hexadecanol. The synthesis involved a multistep process starting from methyl(2R)-2-hydroxyhexadecanoate, leading to the creation of deuterated hexadecanoic acids with high isotopic and optical purity, which are precursors to 2-Hexadecanol (Tulloch, 1982).
Molecular Structure Analysis
The molecular structure and organization of 2-Hexadecanol isomers at the air/water interface have been explored, revealing the compact films formed by 1- and 2-hexadecanol through surface tension methods and vibrational sum frequency spectroscopy. This study showed the significant influence of the alcohol functional group's position on the molecular area and conformational order of these isomers (Can, Mago, & Walker, 2006).
Chemical Reactions and Properties
Research into the synthesis and configurational assignment of (R) and (S)-2-bromohexadecanoic acids contributes to understanding the chemical reactivity of 2-Hexadecanol's precursors, highlighting the diastereoselective bromination and subsequent steps to obtain the desired enantiomers, confirming their absolute configuration through chemical synthesis (Hernanz, Camps, Guerrero, & Delgado, 1995).
Physical Properties Analysis
The experimental study on the binary system between hexadecane and 1-hexadecanol provided insights into the crystal structures and phase diagram, illustrating the miscibility and solid-state behavior of 1-hexadecanol and its impact on thermal protection of liquids (Métivaud et al., 2005). Moreover, the low-temperature heat capacities and thermodynamic properties of 1-hexadecanol have been meticulously characterized, providing valuable data on its solid-liquid phase transition and enthalpy of fusion (Xing et al., 2008).
Chemical Properties Analysis
The metabolic engineering of Saccharomyces cerevisiae for improved 1-hexadecanol production showcases the chemical properties and potential biotechnological applications of 2-Hexadecanol. By manipulating genes involved in lipid metabolism, researchers significantly enhanced the production of 1-hexadecanol, demonstrating its importance as a component in surfactants, lubricants, and other industrial products (Feng, Lian, & Zhao, 2015).
Scientific Research Applications
Surface and Interfacial Studies : 2-Hexadecanol has been studied for its behavior at the air/water interface. Research has shown that it forms compact films with a high degree of conformational order, impacting the molecular orientation within monolayer films, which is relevant for understanding surface chemistry and material science (Can, Mago, & Walker, 2006).
Evaporation Reduction : Hexadecanol has been used as a chemical "blanket" to reduce water evaporation. This application is significant in water conservation, especially in areas with high evaporation rates like reservoirs (Electrical Engineering, 1958).
Clinical Applications : In the medical field, hexadecanol is used to enhance the spreading properties of synthetic clinical lung surfactants. This application is crucial for improving lung function and treatment efficacy in certain respiratory conditions (Zhu, Sun, Hao, & Zhang, 2016).
Metabolic Engineering : Research on Saccharomyces cerevisiae, a type of yeast, has shown that it can be engineered to produce 1-hexadecanol. This process has implications in the production of various chemicals like surfactants and lubricants, highlighting the potential of bioengineering in industrial applications (Feng, Lian, & Zhao, 2015).
Cellular Mechanisms Studies : Hexadecanol has been used as an analog to study free fatty acid uptake in cells. This research aids in understanding the cellular mechanisms related to lipid metabolism and transport (Spector & Soboroff, 1972).
Emulsion Stabilization : Studies have investigated the role of hexadecanol in stabilizing oil-in-water emulsions. This research is important for understanding and improving industrial processes that involve emulsions, such as in pharmaceuticals and food production (Elworthy, Florence, & Rogers, 1971).
Thermal Energy Storage : Hexadecanol has been used in creating phase-change materials for thermal energy storage. This application is significant in the field of renewable energy and sustainability, as it offers a method for storing thermal energy efficiently (Tang, Wang, Xu, Xiu, & Zhang, 2016).
properties
IUPAC Name |
hexadecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRFBGMOWJEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871235 | |
Record name | 2-hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecanol | |
CAS RN |
14852-31-4 | |
Record name | 2-Hexadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.